molecular formula C10H8N2O2 B7470491 N-pyridin-2-ylfuran-3-carboxamide

N-pyridin-2-ylfuran-3-carboxamide

Cat. No.: B7470491
M. Wt: 188.18 g/mol
InChI Key: PTFPPOOLMCVMIW-UHFFFAOYSA-N
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Description

N-pyridin-2-ylfuran-3-carboxamide: is a compound that features a pyridine ring attached to a furan ring through a carboxamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-pyridin-2-ylfuran-3-carboxamide typically begins with pyridine-2-amine and furan-3-carboxylic acid.

    Reaction Conditions: The carboxylic acid is first activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The activated carboxylic acid then reacts with pyridine-2-amine to form the desired amide bond.

    Industrial Production Methods: Industrial production may involve similar steps but on a larger scale, with optimizations for yield and purity. Solvent choices, reaction times, and temperatures are adjusted to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-pyridin-2-ylfuran-3-carboxamide can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-diones.

    Reduction: The compound can be reduced to form this compound derivatives with altered electronic properties.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

    Oxidation: Furan-2,3-diones.

    Reduction: Reduced amide derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: N-pyridin-2-ylfuran-3-carboxamide can act as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalysis.

Biology and Medicine:

    Antimicrobial Activity: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial strains.

    Anti-inflammatory Properties: It has been investigated for its anti-inflammatory effects, potentially useful in treating conditions like arthritis.

Industry:

    Material Science: The compound can be used in the synthesis of advanced materials with specific electronic properties, useful in the development of sensors and other electronic devices.

Mechanism of Action

Molecular Targets and Pathways:

    Enzyme Inhibition: N-pyridin-2-ylfuran-3-carboxamide can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

    Signal Transduction: The compound may interfere with signal transduction pathways, affecting cellular responses and functions.

Comparison with Similar Compounds

    N-pyridin-2-ylmethylfuran-2-carboxamide: Similar structure but with a methyl group instead of a direct bond to the furan ring.

    N-pyridin-2-ylthiophene-2-carboxamide: Contains a thiophene ring instead of a furan ring, leading to different electronic properties.

Uniqueness:

    Structural Features: The combination of a pyridine ring and a furan ring through a carboxamide linkage is unique and imparts specific electronic and steric properties.

    Reactivity: The compound’s reactivity profile is distinct due to the presence of both the pyridine and furan rings, allowing for a wide range of chemical modifications.

Properties

IUPAC Name

N-pyridin-2-ylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-10(8-4-6-14-7-8)12-9-3-1-2-5-11-9/h1-7H,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTFPPOOLMCVMIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=O)C2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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